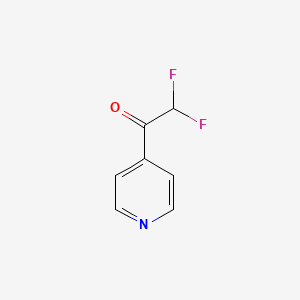
2,2-Difluoro-1-(4-pyridyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(4-pyridyl)ethanone is a fluorinated organic compound with the molecular formula C7H5F2NO It is a derivative of ethanone, where two fluorine atoms are attached to the second carbon, and a pyridine ring is attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-pyridyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-pyridylmagnesium bromide with 2,2-difluoroacetyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Another method involves the use of 4-pyridylboronic acid in a Suzuki-Miyaura coupling reaction with 2,2-difluoroacetyl chloride. This method is advantageous due to its mild reaction conditions and high selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(4-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2-Difluoro-1-(4-pyridyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 2,2-Difluoro-1-(4-pyridyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in the modulation of biological pathways and physiological effects.
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-1-(pyridin-2-yl)ethanone
- 2,2-Difluoro-1-(pyridin-3-yl)ethanone
- 2,2-Difluoro-1-(pyridin-4-yl)ethanone
Uniqueness
2,2-Difluoro-1-(4-pyridyl)ethanone is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of fluorine atoms also imparts distinct electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C7H5F2NO |
|---|---|
分子量 |
157.12 g/mol |
IUPAC名 |
2,2-difluoro-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,7H |
InChIキー |
HRRCHKPMKNKUGP-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



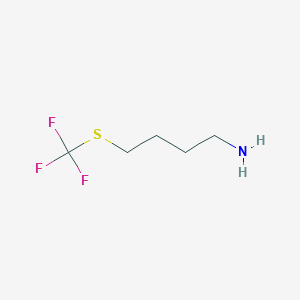
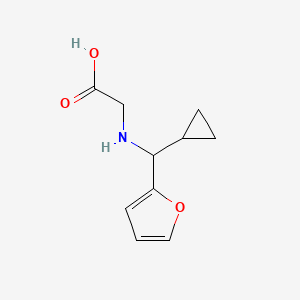
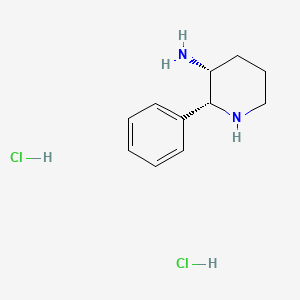
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)


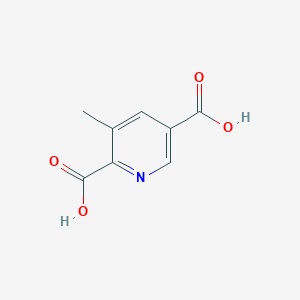
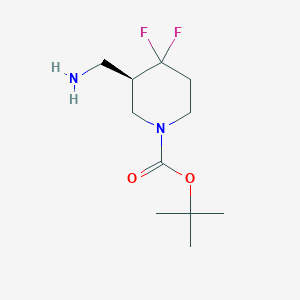
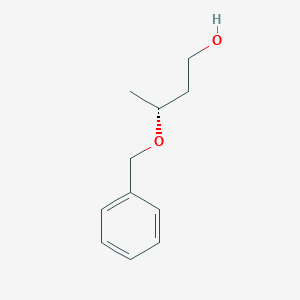


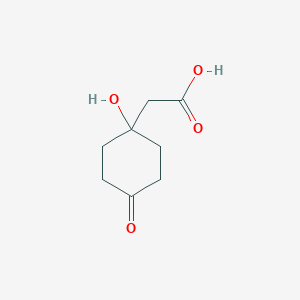
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
